

Application Note: Comprehensive Characterization of 9-benzyl-2-bromo-9H-carbazole

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Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

Cat. No.: B1448951

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Introduction

9-benzyl-2-bromo-9H-carbazole is a halogenated aromatic compound belonging to the carbazole family. Carbazoles and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution of a benzyl group at the 9-position and a bromine atom at the 2-position of the carbazole core necessitates rigorous analytical characterization to confirm its identity, purity, and structural integrity. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of **9-benzyl-2-bromo-9H-carbazole**, ensuring data reliability for research and development purposes.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques. Each protocol is presented with an explanation of the underlying principles and experimental considerations to empower researchers to obtain high-quality, reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of **9-benzyl-2-bromo-9H-carbazole** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ BrN	[1]
Molecular Weight	336.23 g/mol	[1]
Appearance	White Solid	[1]
Melting Point	135 °C	[1]
Purity (by GC)	>98.0%	[1]

Analytical Characterization Workflow

A systematic approach is crucial for the unambiguous characterization of **9-benzyl-2-bromo-9H-carbazole**. The following workflow outlines the recommended sequence of analytical techniques.

Caption: Recommended workflow for the analytical characterization of **9-benzyl-2-bromo-9H-carbazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in **9-benzyl-2-bromo-9H-carbazole**.

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **9-benzyl-2-bromo-9H-carbazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). [2] The choice of solvent depends on the sample's solubility.
 - Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. [3]

- Cap the NMR tube and gently invert to ensure a homogeneous solution.
- Instrument Parameters (Illustrative for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
 - Spectral width: -2 to 12 ppm
 - ^{13}C NMR:
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Spectral width: 0 to 220 ppm
 - Proton decoupling should be applied.
- Data Analysis and Expected Chemical Shifts:
 - ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the carbazole and benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons. Based on the structure of 9-benzyl-9H-carbazole and the influence of the bromine substituent, the following chemical shifts are anticipated:
 - Aromatic protons (carbazole and benzyl): δ 7.0-8.2 ppm. The bromine atom will induce downfield shifts for adjacent protons.
 - Benzylic protons ($-\text{CH}_2-$): δ 5.0-5.5 ppm (singlet).

- ^{13}C NMR: The spectrum should display signals for all 19 carbon atoms. The carbon atom attached to the bromine will be significantly influenced. Expected chemical shift regions are:
 - Aromatic carbons: δ 110-145 ppm.
 - Benzylic carbon ($-\text{CH}_2-$): δ 45-55 ppm.
 - The C-Br carbon is expected to be in the lower end of the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For **9-benzyl-2-bromo-9H-carbazole**, it is also crucial for confirming the presence of a single bromine atom due to its characteristic isotopic pattern.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[\[4\]](#)
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.
 - Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[\[5\]](#)
- Instrumentation and Method (Illustrative):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbazole derivatives.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
 - Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

- Data Analysis and Expected Results:
 - Molecular Ion Peak: The key feature to look for is the molecular ion peak ($[M+H]^+$). Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units with nearly equal intensity.^[6]
 - Expected $[M(^{79}\text{Br})+H]^+$: m/z 336.0386
 - Expected $[M(^{81}\text{Br})+H]^+$: m/z 338.0365
 - Fragmentation Pattern: While detailed fragmentation will depend on the ionization energy, common fragmentation pathways for related carbazole structures may involve the loss of the benzyl group or the bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For **9-benzyl-2-bromo-9H-carbazole**, FTIR can confirm the presence of the aromatic rings and the C-N and C-Br bonds.

Protocol: FTIR Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
 - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder or KBr pellet.

- Data Analysis and Expected Absorption Bands:
 - Aromatic C-H stretching: 3100-3000 cm^{-1}
 - Aliphatic C-H stretching (from benzyl $-\text{CH}_2-$): 2950-2850 cm^{-1}
 - Aromatic C=C stretching: 1600-1450 cm^{-1} [\[1\]](#)
 - C-N stretching (carbazole ring): 1350-1250 cm^{-1} [\[7\]](#)
 - C-Br stretching: 600-500 cm^{-1}

Chromatographic Analysis (HPLC and GC)

Chromatographic techniques are essential for assessing the purity of **9-benzyl-2-bromo-9H-carbazole**. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the thermal stability and volatility of the compound and its potential impurities. Given that a supplier specifies purity by GC, this is a confirmed viable method.[\[1\]](#)

Protocol: High-Performance Liquid Chromatography (HPLC)

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Illustrative HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective for carbazole derivatives.[\[8\]](#)[\[9\]](#) For example, an isocratic mobile phase of 80:20 (v/v) acetonitrile:water.

- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm, 293 nm, or 330 nm, based on the UV spectrum of carbazoles).
- Injection Volume: 10 μ L.
- Column Temperature: 25-30 $^{\circ}$ C.
- Data Analysis:
 - The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Gas Chromatography (GC)

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) at a concentration of approximately 1 mg/mL.
- Illustrative GC Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5), is often suitable for aromatic compounds.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
 - Injector Temperature: 250-280 $^{\circ}$ C (ensure the temperature is below the decomposition point of the analyte).
 - Oven Temperature Program: Start at a lower temperature (e.g., 150 $^{\circ}$ C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 $^{\circ}$ C) at a rate of 10-20 $^{\circ}$ C/min.
 - Detector: Flame Ionization Detector (FID) is a common choice for organic compounds.
 - Detector Temperature: 280-300 $^{\circ}$ C.

- Data Analysis:
 - Purity is assessed by the area percentage of the main peak.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This is a fundamental technique to confirm the empirical and molecular formula.

Protocol: Combustion Analysis

- Sample Preparation:
 - A small, accurately weighed amount of the dry, pure sample (typically 2-5 mg) is required.
- Instrumentation:
 - The analysis is performed using an automated elemental analyzer. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Bromine is typically converted to HBr and trapped for quantification.
- Data Analysis and Expected Composition for C₁₉H₁₄BrN:
 - Carbon (C): 67.87%
 - Hydrogen (H): 4.20%
 - Nitrogen (N): 4.17%
 - Bromine (Br): 23.77%
 - The experimentally determined values should be within ±0.4% of the calculated values to be considered acceptable.

Conclusion

The comprehensive analytical characterization of **9-benzyl-2-bromo-9H-carbazole** requires a combination of spectroscopic and chromatographic techniques. The protocols and guidelines presented in this application note provide a robust framework for researchers to confirm the structure, assess the purity, and ensure the quality of this important carbazole derivative. Adherence to these methodologies will facilitate reliable and reproducible results in drug discovery and materials science research.

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